molecular formula C12H19N3 B2892260 5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile CAS No. 1797268-19-9

5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile

Cat. No.: B2892260
CAS No.: 1797268-19-9
M. Wt: 205.305
InChI Key: WNXQCQRWDNKZBK-UHFFFAOYSA-N
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Description

5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-yn-1-yl group and a pentanenitrile chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile typically involves multi-step reactions. One common method includes the reaction of 4-(Prop-2-yn-1-yl)piperazine with a suitable nitrile compound under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethyl sulfoxide, and the process may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile is utilized in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile can be compared with other piperazine derivatives, such as:

    4-(Prop-2-yn-1-yl)piperazine: Similar structure but lacks the pentanenitrile chain.

    N-methylpiperazine: Contains a methyl group instead of the prop-2-yn-1-yl group.

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: A more complex derivative with additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-prop-2-ynylpiperazin-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-7-14-9-11-15(12-10-14)8-5-3-4-6-13/h1H,3-5,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXQCQRWDNKZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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